molecular formula C9H17ClN2O B13470694 rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride

rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride

Cat. No.: B13470694
M. Wt: 204.70 g/mol
InChI Key: YXPCKXZOFJYXSU-DKXTVVGFSA-N
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Description

rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride: is a complex organic compound belonging to the class of diazepines This compound is characterized by its unique decahydrocyclopenta[e][1,4]diazepin-2-one structure, which is further modified by the presence of a methyl group at the 5a position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable cyclopentane derivative, followed by the introduction of the diazepine ring through a series of condensation reactions. The final step often involves the methylation at the 5a position and conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a sedative or anxiolytic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride involves its interaction with specific molecular targets in the body. This compound is believed to exert its effects by binding to receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the sedative and anxiolytic effects observed in preclinical studies.

Comparison with Similar Compounds

    Midazolam: An imidazobenzodiazepine with similar sedative properties.

    Alprazolam: A triazolobenzodiazepine used as an anxiolytic agent.

    Diazepam: A well-known benzodiazepine with a wide range of therapeutic applications.

Uniqueness: rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride is unique due to its specific structural features, including the decahydrocyclopenta[e][1,4]diazepin-2-one core and the methyl group at the 5a position. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

(5aR,8aS)-5a-methyl-1,3,4,5,6,7,8,8a-octahydrocyclopenta[e][1,4]diazepin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-9-4-2-3-7(9)11-8(12)5-10-6-9;/h7,10H,2-6H2,1H3,(H,11,12);1H/t7-,9+;/m0./s1

InChI Key

YXPCKXZOFJYXSU-DKXTVVGFSA-N

Isomeric SMILES

C[C@]12CCC[C@@H]1NC(=O)CNC2.Cl

Canonical SMILES

CC12CCCC1NC(=O)CNC2.Cl

Origin of Product

United States

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